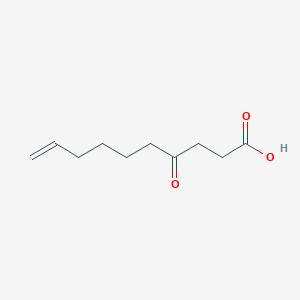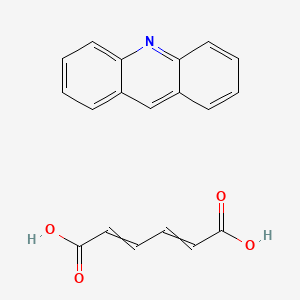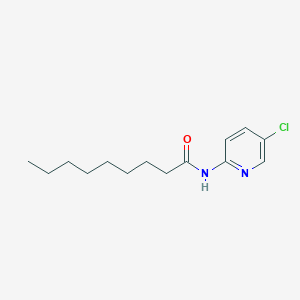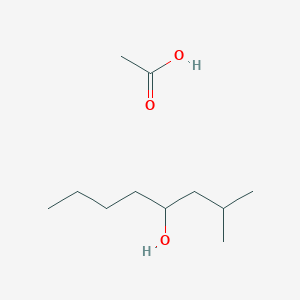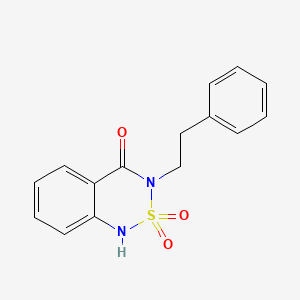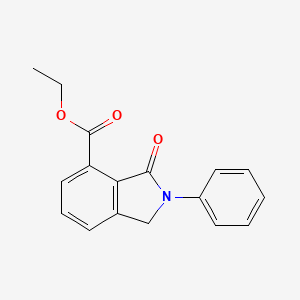
1H-Isoindole-4-carboxylic acid, 2,3-dihydro-3-oxo-2-phenyl-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Isoindole-4-carboxylic acid, 2,3-dihydro-3-oxo-2-phenyl-, ethyl ester is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in various natural products and synthetic drugs. This particular compound is known for its unique structure, which includes an isoindole core with a carboxylic acid ester group, making it a valuable molecule in organic synthesis and pharmaceutical research .
Preparation Methods
The synthesis of 1H-Isoindole-4-carboxylic acid, 2,3-dihydro-3-oxo-2-phenyl-, ethyl ester typically involves multi-step organic reactions. One common method includes the nucleophilic addition of hydrazine hydrate to phthalic anhydride, followed by dehydration to form phthalhydrazide. Subsequent reactions with various reagents lead to the formation of the desired ester . Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various derivatives, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Major products from these reactions include various substituted indoles, which have significant applications in medicinal chemistry.
Scientific Research Applications
1H-Isoindole-4-carboxylic acid, 2,3-dihydro-3-oxo-2-phenyl-, ethyl ester has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: The compound and its derivatives are explored for potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets. The indole core can bind to multiple receptors, influencing biological pathways. For example, it may inhibit enzymes or interact with DNA, leading to its antiviral or anticancer effects . The exact pathways depend on the specific derivative and its target.
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as indole-3-acetic acid and indole-2-carboxylic acid. Compared to these, 1H-Isoindole-4-carboxylic acid, 2,3-dihydro-3-oxo-2-phenyl-, ethyl ester has a unique structure that provides distinct chemical and biological properties. Its ester group and phenyl substitution make it particularly versatile in synthetic applications .
Properties
CAS No. |
831203-51-1 |
|---|---|
Molecular Formula |
C17H15NO3 |
Molecular Weight |
281.30 g/mol |
IUPAC Name |
ethyl 3-oxo-2-phenyl-1H-isoindole-4-carboxylate |
InChI |
InChI=1S/C17H15NO3/c1-2-21-17(20)14-10-6-7-12-11-18(16(19)15(12)14)13-8-4-3-5-9-13/h3-10H,2,11H2,1H3 |
InChI Key |
PUZPXYOVLXQEJO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC2=C1C(=O)N(C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


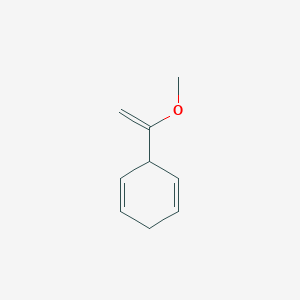
![{2-[4-(Trifluoromethyl)phenyl]-1,3-benzothiazol-6-yl}methanol](/img/structure/B14213023.png)
![2-(6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1,6-naphthyridine](/img/structure/B14213031.png)
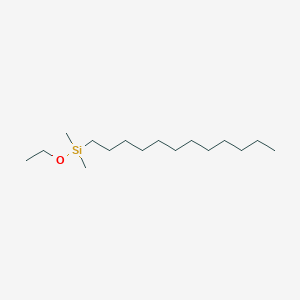
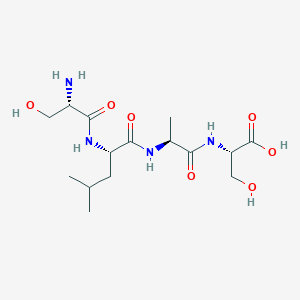
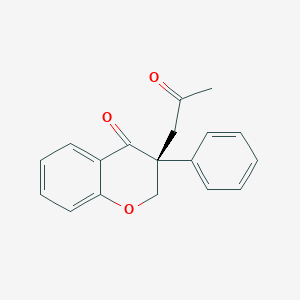
![(2S)-2-[benzyl(2-hydroxyethyl)amino]-4-methylpentan-1-ol](/img/structure/B14213045.png)
![Pyrrolidine, 1-[4-(3-phenyl-3H-naphtho[2,1-b]pyran-3-yl)phenyl]-](/img/structure/B14213046.png)

